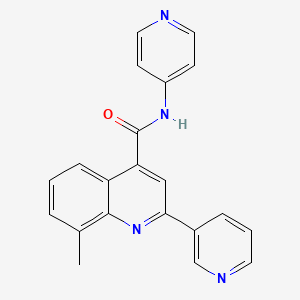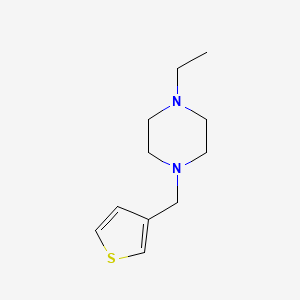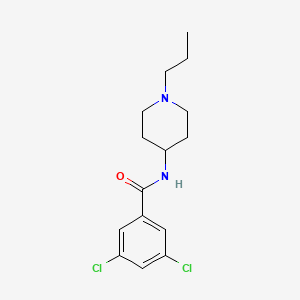
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in many cellular processes, including cell growth, survival, and metabolism.
Wirkmechanismus
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide inhibits the PI3K signaling pathway by binding to the ATP-binding site of the PI3K enzyme and preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream effectors of the PI3K pathway, such as Akt and mTOR. By inhibiting the PI3K pathway, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide can block cell growth and induce apoptosis in cancer cells, as well as regulate glucose metabolism and autophagy.
Biochemical and Physiological Effects:
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. In insulin-sensitive tissues, it can regulate glucose metabolism and improve insulin sensitivity. It has also been shown to regulate autophagy and inflammation, and may have potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PI3K pathway, and its effects can be easily measured using various assays and techniques. It is also relatively easy to synthesize and can be obtained from commercial sources. However, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell type-specific. It also has a relatively short half-life and may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its role in regulating autophagy and inflammation, and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to understand the cell type-specific effects of 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide and its interactions with other signaling pathways.
Wissenschaftliche Forschungsanwendungen
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is widely used in scientific research to study the PI3K signaling pathway and its role in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in many types of cancer cells, making it a potential anti-cancer drug. It has also been used to study the role of the PI3K pathway in insulin signaling and glucose metabolism, as well as in the regulation of autophagy and inflammation.
Eigenschaften
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-4-2-6-17-18(21(26)24-16-7-10-22-11-8-16)12-19(25-20(14)17)15-5-3-9-23-13-15/h2-13H,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIUWHRKKKKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4851755.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4851761.png)


![2-[(4-chlorophenyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4851780.png)
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-ethylphenyl)thiourea](/img/structure/B4851815.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)

![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)